Cas no 2197936-16-4 (1-(4-methyloxan-4-yl)propan-2-one)

1-(4-methyloxan-4-yl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-methyloxan-4-yl)propan-2-one
- EN300-1779000
- 2197936-16-4
-
- インチ: 1S/C9H16O2/c1-8(10)7-9(2)3-5-11-6-4-9/h3-7H2,1-2H3
- InChIKey: KQGHXPIJZXQWQO-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C)(CC(C)=O)CC1
計算された属性
- せいみつぶんしりょう: 156.115029749g/mol
- どういたいしつりょう: 156.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 26.3Ų
1-(4-methyloxan-4-yl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779000-5.0g |
1-(4-methyloxan-4-yl)propan-2-one |
2197936-16-4 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1779000-0.25g |
1-(4-methyloxan-4-yl)propan-2-one |
2197936-16-4 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1779000-0.05g |
1-(4-methyloxan-4-yl)propan-2-one |
2197936-16-4 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1779000-0.5g |
1-(4-methyloxan-4-yl)propan-2-one |
2197936-16-4 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1779000-0.1g |
1-(4-methyloxan-4-yl)propan-2-one |
2197936-16-4 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1779000-10g |
1-(4-methyloxan-4-yl)propan-2-one |
2197936-16-4 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1779000-1.0g |
1-(4-methyloxan-4-yl)propan-2-one |
2197936-16-4 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1779000-2.5g |
1-(4-methyloxan-4-yl)propan-2-one |
2197936-16-4 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1779000-5g |
1-(4-methyloxan-4-yl)propan-2-one |
2197936-16-4 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1779000-10.0g |
1-(4-methyloxan-4-yl)propan-2-one |
2197936-16-4 | 10g |
$6450.0 | 2023-06-02 |
1-(4-methyloxan-4-yl)propan-2-one 関連文献
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
1-(4-methyloxan-4-yl)propan-2-oneに関する追加情報
Chemical Profile of 1-(4-methyloxan-4-yl)propan-2-one (CAS No: 2197936-16-4)
1-(4-methyloxan-4-yl)propan-2-one, identified by the Chemical Abstracts Service Number (CAS No) 2197936-16-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework comprising an isopropyl ketone group attached to a 4-methyloxan ring, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecular architectures.
The structural motif of 1-(4-methyloxan-4-yl)propan-2-one consists of a ketone functional group positioned at the second carbon of an isopropyl chain, with the oxygen atom linked to a tetrahydrofuran (THF) derivative substituted with a methyl group at the fourth position. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis. The presence of both polar and non-polar regions within its structure allows for interactions with a wide range of biological targets, thereby opening avenues for exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel heterocyclic compounds that incorporate oxygen-containing rings into their structures. The 4-methyloxan moiety in 1-(4-methyloxan-4-yl)propan-2-one is particularly noteworthy, as it introduces a rigid, cyclic framework that can influence both the conformational flexibility and electronic properties of the molecule. Such structural features are often exploited in drug design to enhance binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of 1-(4-methyloxan-4-yl)propan-2-one is its utility as a precursor in the synthesis of more complex pharmacophores. The ketone group serves as a reactive site for various transformations, including nucleophilic addition reactions, condensation reactions, and oxidation processes, which can be harnessed to construct intricate molecular frameworks. Furthermore, the oxygen atom within the 4-methyloxan ring provides opportunities for hydrogen bonding interactions, a key consideration in designing molecules with enhanced solubility and bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the potential biological activities of molecules like 1-(4-methyloxan-4-yl)propan-2-one with greater accuracy. Through molecular docking studies and quantum mechanical calculations, scientists can simulate interactions between this compound and various biological targets, such as enzymes and receptors. These computational approaches have revealed that 1-(4-methyloxan-4-yl)propan-2-one exhibits promising binding affinities with several proteins involved in metabolic pathways and signal transduction processes.
The pharmaceutical industry has long been interested in exploring natural product-inspired scaffolds due to their inherent biological activity and structural diversity. The 4-methyloxan ring in 1-(4-methyloxan-4-yl)propan-2-one bears similarities to motifs found in numerous bioactive natural products, suggesting that this compound may possess therapeutic potential. Indeed, preliminary studies have indicated that derivatives of this molecule exhibit inhibitory effects against certain enzymes implicated in inflammatory responses and cancer progression.
Synthetic methodologies play a crucial role in the accessibility of 1-(4-methyloxan-4-yl)propan-2-one, and significant progress has been made in developing efficient synthetic routes to this compound. Modern synthetic strategies often leverage transition metal-catalyzed reactions and asymmetric synthesis techniques to achieve high yields and enantioselectivity. These advances have not only facilitated access to 1-(4-methyloxan-4-yl)propan-2-one but also provided valuable insights into its structural complexity and reactivity.
The biodegradability and environmental impact of chemical compounds are increasingly important considerations in contemporary research. The structure of 1-(4-methyloxan-4-yl)propan-2-one suggests that it may undergo biodegradation through oxidation pathways, breaking down into simpler organic molecules over time. Such environmental compatibility is essential for ensuring that compounds used in pharmaceutical applications do not pose long-term ecological risks.
Future directions in the study of 1-(4-methyloxan-4-yl)propan-2-one include further exploration of its pharmacological properties through preclinical studies. Investigating its effects on cellular models and animal models will provide critical data on its potential therapeutic applications. Additionally, exploring derivative structures may reveal novel analogs with enhanced efficacy or reduced side effects.
The integration of machine learning algorithms into drug discovery pipelines has revolutionized the way researchers identify promising candidates for further development. By analyzing vast datasets of chemical structures and their biological activities, these algorithms can predict the potential utility of compounds like 1-(4-methyloxan-4-yll)-propa-n)-two-ne without extensive experimental screening. This approach has accelerated the identification of novel pharmacophores and streamlined the drug discovery process.
In conclusion,1-( methox an - 42 yl ) - propa n - 22 one ( CAS No : 21 97936 -16 - 41 s an intriguing compound with diverse applications i n organic synthesis pharma ceutical research . Its unique structural features , coupled wi th recent advances i n computational chemistry an d synthetic methodologies , make i t a valuable scaffold f or developing new therapeutic agents . As research continues , further insights into its biologi cal activities an d pharmacological properties will undoubtedly emerge , paving the way f or novel medical interventions . p >
2197936-16-4 (1-(4-methyloxan-4-yl)propan-2-one) 関連製品
- 1565845-71-7(2-(1,6-Naphthyridin-2-ylformamido)acetamide)
- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)
- 851407-99-3(2-bromo-N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)
- 1803593-28-3(1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide)
- 883540-44-1(1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one)
- 1420793-62-9(6-Fluoro-5-iodo-2,8-dimethylquinoline)
- 61788-28-1(N-(2-Bromophenyl)-1H-indole-3-carboxamide)
- 2108394-26-7(3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane)
- 1338097-15-6(7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)
- 871114-98-6(tert-butyl N-(non-8-en-1-yl)carbamate)




